molecular formula C16H18ClN3 B1215513 Coriphosphine O CAS No. 5409-37-0

Coriphosphine O

Cat. No.: B1215513
CAS No.: 5409-37-0
M. Wt: 287.79 g/mol
InChI Key: JRMDFAKCPRMZKA-UHFFFAOYSA-N
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Description

Coriphosphine O, also known as Basic Yellow 7, is a chemical compound with the molecular formula C16H18ClN3. It is a dark red to amber powder that is soluble in water and ethanol. This compound is primarily used as a fluorescent dye due to its ability to emit light when excited by specific wavelengths .

Scientific Research Applications

Coriphosphine O has a wide range of applications in scientific research:

Safety and Hazards

Coriphosphine O is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Coriphosphine O has been used in fluorescence-based flow cytometric assays for anti-malarial drug susceptibility tests . This suggests that it could have potential applications in the field of malaria research and drug development .

Biochemical Analysis

Biochemical Properties

Coriphosphine O plays a crucial role in biochemical reactions, particularly in the detection and quantification of nucleic acids. It interacts with deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) by intercalating between the base pairs, which enhances its fluorescence emission. This interaction is highly specific, allowing for the precise detection of nucleic acids in various biological samples . Additionally, this compound can bind to proteins, particularly those involved in nucleic acid metabolism, further expanding its utility in biochemical assays .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. When used in fluorescence microscopy, this compound can stain cellular components, providing insights into cell structure and function. Its ability to bind to nucleic acids allows researchers to study gene expression patterns and identify changes in cellular metabolism . Moreover, this compound can be used to monitor cell viability and apoptosis, making it a valuable tool in cell biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. Upon binding to DNA or RNA, this compound intercalates between the base pairs, causing a conformational change that enhances its fluorescence emission. This binding interaction is highly specific and allows for the precise detection of nucleic acids in various biological samples . Additionally, this compound can inhibit or activate certain enzymes involved in nucleic acid metabolism, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent and reliable results in in vitro and in vivo experiments . Prolonged exposure to light or extreme temperatures can lead to degradation, affecting its fluorescence properties and overall efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stain nucleic acids and proteins without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage for each specific application to minimize potential side effects and ensure accurate results .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes and cofactors involved in DNA and RNA synthesis, influencing metabolic flux and metabolite levels . By binding to nucleic acids, this compound can alter the activity of enzymes such as DNA polymerases and RNA polymerases, affecting the overall metabolic processes within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to bind to nucleic acids and proteins allows it to localize to specific cellular compartments, including the nucleus and cytoplasm . This targeted distribution enhances its effectiveness in detecting and analyzing biological processes at the cellular level .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound can localize to the nucleus, where it binds to DNA and RNA, providing insights into gene expression and nucleic acid metabolism . Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications, further enhancing its utility in cellular studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coriphosphine O is synthesized through a multi-step chemical reaction involving formaldehyde, 2,4-diaminotoluene, and N,N-dimethyl-m-phenylenediamine. The reaction mixture is treated with sulfuric acid to remove ammonia, followed by chlorination to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Coriphosphine O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another fluorescent dye used for staining nucleic acids.

    Ethidium Bromide: Commonly used in gel electrophoresis to visualize DNA.

    Propidium Iodide: Used in flow cytometry to stain dead cells.

Uniqueness

Coriphosphine O is unique due to its dual fluorescence emission, which allows it to be used in a broader range of applications compared to other similar compounds. Its ability to emit different colors when bound to DNA and RNA provides a distinct advantage in multi-color fluorescence assays .

Properties

IUPAC Name

6-N,6-N,2-trimethylacridine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDFAKCPRMZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-37-0
Record name Coriphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5409-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coriphosphine O
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Acridinediamine, N6,N6,2-trimethyl-, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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